3-[2-[2-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-[2-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one is a complex organic compound that features a thiazole ring, a piperidine ring, and a thieno[2,3-d]pyrimidin-4-one core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with a piperidine derivative. The final step involves the formation of the thieno[2,3-d]pyrimidin-4-one core through cyclization reactions. Common reagents used in these reactions include brominated intermediates, heterocyclic amines, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[2-[2-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thieno[2,3-d]pyrimidin-4-one core can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and piperidine rings
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
3-[2-[2-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[2-[2-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The thiazole and thieno[2,3-d]pyrimidin-4-one moieties are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Piperidine Derivatives: Compounds such as piperidine-based drugs are known for their neurological effects.
Thieno[2,3-d]pyrimidin-4-one Derivatives: Similar compounds include various anticancer agents that target specific cellular pathways
Uniqueness
What sets 3-[2-[2-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one apart is its unique combination of these three moieties, which may confer a distinct spectrum of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-[2-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-11-9-25-16(19-11)13-4-2-3-6-21(13)14(22)8-20-10-18-15-12(17(20)23)5-7-24-15/h5,7,9-10,13H,2-4,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIZGJPRQHNPKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2CCCCN2C(=O)CN3C=NC4=C(C3=O)C=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.